N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-[3-(Acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a phenyl group at position 1, a pyrrol-1-yl substituent at position 5, and a carboxamide moiety at position 4 linked to a 3-acetylamino phenyl group. This structure combines aromatic, hydrogen-bonding (via the carboxamide and acetylamino groups), and electron-rich (pyrrole) components, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H19N5O2/c1-16(28)24-17-8-7-9-18(14-17)25-21(29)20-15-23-27(19-10-3-2-4-11-19)22(20)26-12-5-6-13-26/h2-15H,1H3,(H,24,28)(H,25,29) |
InChI Key |
AFHASPZJAXOUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the phenyl and pyrrole groups. The acetylamino group is then added through acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 5
- 1-Phenyl vs. Fluorophenyl Derivatives: describes 1-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, which substitutes the 1-phenyl group with a 2-fluorophenyl. 1-Phenyl-5-(trifluoromethyl) Analogues: In , N-(5-Chloro-6-(triazol-2-yl)pyridin-3-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide replaces the pyrrole group with a trifluoromethyl (CF₃) substituent. The CF₃ group is strongly electron-withdrawing, which may reduce electron density in the pyrazole ring, affecting reactivity and target binding .
Carboxamide Substituent Modifications
- Pyrrolidinyl and Morpholino Groups: and –11 highlight 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide derivatives. The morpholino group introduces a heterocyclic ring with an oxygen atom, enhancing solubility through hydrogen bonding, whereas the target compound’s 3-acetylamino phenyl group may prioritize lipophilicity .
- Pyridinylmethyl vs.
Impact of Electron-Donating and Withdrawing Groups
- Pyrrol-1-yl (Electron-Rich) vs. Triazolyl (Electron-Deficient): The pyrrole ring in the target compound () is electron-rich, enabling interactions with electrophilic targets.
- Methylthio vs. Acetylamino: Methylthio groups (–11) act as weak electron donors and lipophilic substituents, whereas the acetylamino group in the target compound balances moderate polarity and hydrogen-bonding capacity .
Functional Implications of Structural Differences
- Bioavailability: The target compound’s acetylamino group may enhance membrane permeability compared to polar sulfonamides () but reduce solubility relative to morpholino derivatives (–11) .
- Target Selectivity : The pyrrol-1-yl group’s electron density () could favor interactions with hydrophobic pockets, whereas CF₃ () or triazolyl groups () might engage in halogen bonding or π-stacking with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
